molecular formula C12H18FN5 B11727584 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11727584
M. Wt: 251.30 g/mol
InChI Key: UKHYBITVFFOMIY-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a chemical intermediate of significant interest in the discovery and development of novel anaplastic lymphoma kinase (ALK) inhibitors. This compound serves as a key precursor in the synthesis of more complex, potent molecules designed to target aberrant ALK signaling pathways. Dysregulation of ALK is a well-established driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and neuroblastoma. Research utilizing this intermediate focuses on creating next-generation therapeutics that overcome resistance mutations to earlier ALK inhibitors, a major clinical challenge. The structural motif of this amine, featuring substituted pyrazole rings, is crucial for achieving high selectivity and binding affinity within the ATP-binding pocket of the ALK kinase domain. Its primary research value lies in its role as a versatile building block for medicinal chemistry programs aimed at optimizing pharmacokinetic properties and efficacy against a broad spectrum of oncogenic ALK variants. Investigations into compounds derived from this intermediate are central to advancing targeted cancer therapy and improving patient outcomes in ALK-positive malignancies.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-8-11(7-15-17)6-14-12-9-18(5-4-13)16-10(12)2/h7-9,14H,3-6H2,1-2H3

InChI Key

UKHYBITVFFOMIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H19ClFN5C_{12}H_{19}ClFN_5 with a molecular weight of approximately 287.77 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological activity. The presence of the pyrazole ring is significant as it is often associated with various pharmacological effects.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Research has demonstrated that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the compound's efficacy against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, reporting significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM. These findings suggest that this compound could serve as a lead in developing new anticancer therapies.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further exploration in treating infections.

Data Table: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate moderate antibacterial activity, suggesting potential applications in developing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), it may alleviate inflammation-related conditions.

Future Directions and Research Needs

Despite promising findings, further research is essential to fully understand the therapeutic potential of this compound:

  • In Vivo Studies: Conducting animal studies to evaluate the safety and efficacy in living organisms.
  • Mechanistic Studies: Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR): Investigating how modifications to the structure might enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

  • Fluoroethyl Group: The 2-fluoroethyl substituent in the target compound confers metabolic stability compared to non-fluorinated analogues (e.g., ethyl or hydroxyethyl groups) . This is consistent with fluorinated compounds in , where trifluoromethyl groups improve ligand-receptor binding.
  • Methylene Bridge : The methylene linker between pyrazole rings allows conformational flexibility, contrasting with rigid analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Comparison of Yields and Purity :

  • The target compound is reported at 95% purity in commercial catalogues , whereas laboratory-synthesized analogues (e.g., ) often have lower yields (17.9–53%) due to challenges in crystallizing fluorinated intermediates .

Physicochemical Properties

Property Target Compound N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-(2-Fluoroethyl)-3-methyl-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Melting Point (°C) Not reported 104.0–107.0 Not reported
Solubility Likely moderate (HCl salt form) Low in water (requires DMSO) High lipophilicity (isobutyl group)
LogP (predicted) ~2.1 (fluorine reduces hydrophobicity) ~1.8 ~3.5

Notable Trends:

  • Fluorine substituents reduce LogP compared to alkyl groups, balancing lipophilicity and solubility .
  • Hydrochloride salts (e.g., 1856088-52-2 ) improve aqueous solubility, critical for in vivo applications .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound notable for its unique pyrazole structure, which consists of two pyrazole rings connected by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme modulation and interactions with various biological targets.

  • Molecular Formula : C12H19FN5
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 1856101-39-7

Research indicates that this compound may exert its biological effects by selectively binding to specific enzymes or receptors. This binding influences downstream signaling pathways, making it a candidate for targeted therapies with minimized side effects while maximizing therapeutic efficacy.

Biological Activities

The compound's biological activities are diverse and include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. Similar pyrazole derivatives have shown sub-micromolar activity against cancer cells, indicating potential for further development in oncology .
  • Enzyme Inhibition : The compound has been shown to modulate the activity of certain enzymes, such as cyclin-dependent kinases (CDKs). For instance, related compounds have demonstrated potent CDK2 inhibitory activity, which is crucial in cancer treatment strategies .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison to structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N-EthylpyrazoleLacks fluoroethyl substitutionSimpler structure, different reactivity
3-MethylpyrazoleOnly one pyrazole ringDifferent biological activities
5-FluoropyrazoleFluorinated but lacks ethyl substitutionDistinct chemical properties

This comparison highlights the unique dual pyrazole structure and specific substitutions of this compound, which confer unique chemical reactivity and potential applications in research and industry.

Anticancer Studies

In a study focusing on pyrazole derivatives, compounds similar to N-[ (1-Ethyl - 5-fluoro - 3-methyl - 1H-pyrazol - 4 - yl) methyl] - 1 - (2-fluoro ethyl) - 3 - methyl - 1H - pyrazol - 4 - amine exhibited significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.127 to 0.560 µM. Mechanistic investigations revealed that these compounds could induce apoptosis and cell cycle arrest in ovarian cancer cells .

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various enzyme targets. For example, studies have shown that it can inhibit CDK2 with a Ki value in the low micromolar range, demonstrating selectivity over other CDKs. This specificity is essential for developing targeted therapies aimed at minimizing off-target effects while enhancing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine?

  • Methodology : Synthesis typically involves multi-step reactions, starting with halogenation of the pyrazole core followed by nucleophilic substitution or coupling reactions. For example, fluoroethyl groups are introduced via alkylation using 2-fluoroethyl halides under controlled temperatures (35–60°C) and inert atmospheres to prevent side reactions. Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization . Challenges include managing the reactivity of fluorine atoms and ensuring regioselectivity during substitutions.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and fluorine integration. Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns. Additional techniques like IR spectroscopy validate functional groups (e.g., amine stretching at ~3298 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Data : The compound is a crystalline solid with limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability tests show degradation under strong oxidizing agents or prolonged exposure to light. Storage recommendations include inert atmospheres (N₂ or Ar) at –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, ethyl groups) influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogues with varying substituents. For instance, replacing the fluoroethyl group with a non-fluorinated alkyl chain reduces binding affinity to target enzymes (e.g., kinase inhibition assays show IC₅₀ shifts from 50 nM to >1 µM). Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology : Systematic re-evaluation under standardized assay conditions (e.g., ATP concentration, pH) is essential. Meta-analyses of published data identify variables like cell line heterogeneity or assay endpoints. Orthogonal validation using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides kinetic binding data to clarify discrepancies .

Q. How can computational chemistry optimize reaction pathways for scaled synthesis?

  • Methodology : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states to predict regioselectivity in alkylation steps. Machine learning (e.g., ICReDD’s reaction path search tools) prioritizes synthetic routes with high atom economy and low energy barriers. Experimental validation uses flow reactors to enhance reproducibility and yield .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Methodology : Microsomal stability assays (human liver microsomes) assess metabolic degradation, while Caco-2 cell monolayers predict intestinal permeability. Plasma protein binding is quantified via equilibrium dialysis. Fluorine’s electronegativity often improves metabolic stability, as shown by t₁/₂ increases from 2.5 h (non-fluorinated analogue) to 6.8 h .

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